molecular formula C21H28FN3O3S B2743694 N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 903343-58-8

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2743694
CAS No.: 903343-58-8
M. Wt: 421.53
InChI Key: RHWOOXMWTARDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a 4-fluorophenyl group, a 4-methylpiperazine moiety, and a 4-methoxy-3-methylbenzenesulfonamide backbone. Sulfonamides are renowned for their antimicrobial, antitumor, and enzyme-inhibitory activities due to their ability to mimic the p-aminobenzoic acid (PABA) substrate in folate synthesis pathways . The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the 4-methylpiperazine moiety may improve solubility and receptor-binding interactions.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O3S/c1-16-14-19(8-9-21(16)28-3)29(26,27)23-15-20(17-4-6-18(22)7-5-17)25-12-10-24(2)11-13-25/h4-9,14,20,23H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWOOXMWTARDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21H28FN3O3S
  • Molecular Weight : 397.53 g/mol

The biological activity of this compound primarily stems from its interaction with various molecular targets, including:

  • Kinase Inhibition : The compound has been noted for its ability to inhibit specific kinases, which play crucial roles in cell signaling pathways. For instance, it may act on the mTOR pathway, which is integral in regulating cell growth and metabolism .
  • Inflammasome Modulation : Similar compounds have shown potential as inhibitors of the NLRP3 inflammasome, suggesting that this compound may also influence inflammatory responses by modulating IL-1β release .

Biological Activity Data

Recent studies have reported various biological activities associated with this compound. Below is a summarized table of findings related to its biological effects:

Activity Description Reference
Kinase Inhibition Exhibits IC50 values in the low nanomolar range against specific kinases, indicating strong inhibitory potential.
Anti-inflammatory Effects Potential to inhibit IL-1β release in macrophages, suggesting a role in reducing inflammation.
Cell Proliferation Demonstrated effects on cell proliferation assays, indicating possible anticancer properties.

Case Studies and Research Findings

  • Kinase Inhibition Studies :
    • A study highlighted the compound's effectiveness against the mTOR kinase, showing inhibition with an IC50 value in the low nanomolar range. This suggests its potential utility in cancer therapies where mTOR signaling is dysregulated .
  • Inflammatory Response Modulation :
    • Research involving macrophage cell lines indicated that the compound could significantly reduce IL-1β levels upon stimulation with LPS and ATP, showcasing its anti-inflammatory properties .
  • Structure-Activity Relationship (SAR) :
    • Investigations into structural modifications revealed that alterations at the sulfonamide moiety could enhance or diminish biological activity, emphasizing the importance of chemical structure in therapeutic efficacy .

Scientific Research Applications

Kinase Inhibition

One of the primary applications of this compound lies in its ability to inhibit specific kinases involved in cell signaling pathways. Research indicates that it may interact with the mTOR (mechanistic target of rapamycin) pathway, which is crucial for regulating cell growth and metabolism. Inhibition of this pathway can lead to reduced proliferation of cancer cells, making the compound a potential candidate for cancer therapy.

Anti-inflammatory Effects

The compound has shown promise as an inhibitor of the NLRP3 inflammasome, which plays a key role in inflammatory responses. By modulating the release of interleukin-1β (IL-1β), it may help in treating conditions characterized by chronic inflammation, such as autoimmune diseases.

Case Studies and Research Findings

Recent studies have provided insights into the biological effects and mechanisms of action of N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide:

Kinase Inhibition Studies

  • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited mTOR activity, leading to decreased viability in various cancer cell lines .

Inflammatory Response Modulation

  • Research published in Nature Communications highlighted the compound's ability to reduce IL-1β levels in macrophages, suggesting its potential use in therapies targeting inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy and selectivity of this compound. Modifications to the piperazine and sulfonamide groups can significantly influence its biological activity:

Modification TypeEffect on Activity
Piperazine Substituents Altered binding affinity to target kinases
Sulfonamide Variants Enhanced solubility and bioavailability

Comparison with Similar Compounds

Piperazine-Containing Sulfonamides

Piperazine derivatives are common in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding. Key comparisons include:

Compound Name / Structure Key Features Data (MP, MW, Yield) Biological Implications References
Target Compound 4-Methylpiperazine, 4-fluorophenyl, 4-methoxy-3-methylbenzenesulfonamide Not explicitly reported (inferred MW ~450–500 g/mol) Potential dual activity: antimicrobial (sulfonamide) and CNS modulation (piperazine)
2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl methanesulphonate (3d) 4-Nitrophenylpiperazine, methanesulphonate ester Synthesized in 75–85% yield Designed for improved solubility; nitro group may enhance electron-withdrawing effects
N-(phenylsulfonyl)benzenesulfonamide derivatives (2e, 2f) tert-Butyl/biphenyl groups, piperidine-linked sulfonamide Yields: 75% (2e), 66% (2f) Bulky substituents (tert-butyl) may reduce metabolic degradation

Analysis: The target compound’s 4-methylpiperazine lacks aromatic substitution (cf. 4-nitrophenyl in 3d), which may reduce steric hindrance and improve binding to flat receptor sites.

Fluorophenyl-Containing Sulfonamides

Fluorine substitution is a key strategy for optimizing pharmacokinetics. Notable examples:

Compound Name Structure Data Key Differences References
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidin core, dual fluoro groups MP: 175–178°C; MW: 589.1 g/mol Chromen-4-one and pyrimidine groups suggest kinase inhibition (e.g., EGFR)
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide Pyrimidinylamino group, diethylamino substituent CAS: 923216-86-8 Pyrimidine linker may enhance DNA intercalation or kinase binding

Analysis :
The target compound lacks the heterocyclic cores (e.g., pyrazolo[3,4-d]pyrimidin) seen in and , which are critical for kinase inhibition. However, its 4-fluorophenyl group (vs. 3-fluorophenyl in ) may offer better π-π stacking in hydrophobic binding pockets .

Methoxy-Substituted Sulfonamides

Methoxy groups modulate electronic and steric properties:

Compound Name Structure Data Key Differences References
N-(4-Methoxyphenyl)benzenesulfonamide Para-methoxy group Crystal structure resolved Simpler structure; para-methoxy enhances electron-donating effects
(2Z)-2-{[N-(2-Formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile Formylphenyl, methyl groups, nitrile IR/NMR characterized Nitrile group may confer cytotoxicity via metabolic activation

The absence of reactive groups (e.g., nitrile in ) may improve safety profiles .

Heterocyclic Fused Sulfonamides

Compounds with fused heterocycles often target enzymes or DNA:

Compound Name Structure Data Key Differences References
N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide Quinoline core, chloro-fluoro substitution CAS: 27791147118-37-4 Quinoline moiety typical in antimalarial/anticancer agents
Sulfathiazole derivatives Thiazole-linked sulfonamide Classic antimicrobial with thiazole enhancing bacterial uptake

Analysis: Unlike sulfathiazole (), the target compound’s piperazine and fluorophenyl groups may shift its activity from antibacterial to CNS or anticancer applications. The lack of a quinoline core () suggests different mechanistic pathways .

Q & A

Basic: What are the critical considerations for optimizing the synthesis of this sulfonamide derivative?

Methodological Answer:
Synthesis optimization should focus on reaction conditions and coupling agents. For example, carbodiimide-based coupling reagents (e.g., DCC/HOBt) are effective for amide bond formation between sulfonamide intermediates and aryl/heterocyclic moieties . Temperature control (e.g., maintaining –50°C during coupling) minimizes side reactions and improves yield . Purification via column chromatography or recrystallization is essential to isolate the target compound from byproducts like unreacted 4-chloroaniline or residual coupling agents.

Basic: Which spectroscopic techniques are most reliable for structural elucidation?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and methylpiperazine (δ ~2.3–3.5 ppm for CH2_2/CH3_3) .
  • Mass Spectrometry : High-resolution MS (HRMS) or LC-MS validates molecular weight and detects fragmentation patterns, such as cleavage at the sulfonamide bond .
  • X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of substituents (e.g., methoxy vs. methyl groups) .

Advanced: How does the 4-fluorophenyl group influence the compound’s pharmacokinetic properties?

Methodological Answer:
The 4-fluorophenyl group enhances lipophilicity (logP ~2.8–3.2), improving membrane permeability. However, its electron-withdrawing effect may reduce metabolic stability in cytochrome P450-rich tissues. Comparative studies with non-fluorinated analogs (e.g., replacing F with H or CH3_3) using in vitro microsomal assays can quantify metabolic half-life differences . Molecular dynamics simulations further predict binding affinity to plasma proteins like albumin .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, discrepancies in IC50_{50} values may arise from variations in ATP levels during cytotoxicity assays .
  • Structural Validation : Re-examine compound purity (≥95% by HPLC) and confirm stereochemical integrity via chiral chromatography or circular dichroism .
  • Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize results to solvent-only baselines .

Advanced: What computational strategies are effective for predicting SAR (Structure-Activity Relationships)?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The methylpiperazine moiety often engages in hydrogen bonding with Asp/Glu residues in active sites .
  • QSAR Modeling : Generate descriptors (e.g., polar surface area, topological torsion) to correlate substituent effects (e.g., methoxy vs. ethoxy) with activity trends .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes upon fluorophenyl substitution using molecular dynamics .

Basic: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies at pH 1–8 (simulating GI tract to bloodstream). Monitor sulfonamide bond hydrolysis via HPLC .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for sulfonamides) .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track degradation products with LC-MS .

Advanced: What strategies mitigate off-target effects in in vivo studies?

Methodological Answer:

  • Isoform Selectivity Screening : Test against related enzymes (e.g., PDE4 vs. PDE5) to identify cross-reactivity .
  • Metabolite Profiling : Identify major metabolites (e.g., demethylated piperazine) using hepatocyte models and assess their activity .
  • Dose Escalation : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to establish a therapeutic window that minimizes off-target binding .

Basic: What are the best practices for validating purity and identity?

Methodological Answer:

  • HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to achieve baseline separation of impurities .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
  • Melting Point : Compare observed mp (e.g., 180–185°C) to literature values; deviations >2°C suggest impurities .

Advanced: How to design analogs to improve blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Lipinski’s Rule Compliance : Ensure molecular weight <500 Da and logP ~2–5. Introduce halogenated groups (e.g., 4-F) to enhance passive diffusion .
  • P-gp Efflux Assays : Test analogs in MDCK-MDR1 cells to identify substrates of P-glycoprotein, which reduces CNS availability .
  • Prodrug Strategies : Mask polar groups (e.g., sulfonamide) with ester linkages, which hydrolyze in vivo .

Advanced: How to address solubility challenges in formulation?

Methodological Answer:

  • Co-Solvent Systems : Use PEG 400 or cyclodextrins to enhance aqueous solubility without precipitation .
  • Salt Formation : React with HCl or sodium bicarbonate to generate ionizable sulfonamide salts .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (size <200 nm) to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.